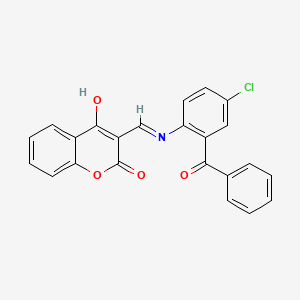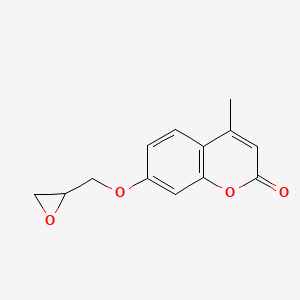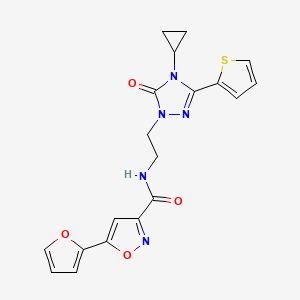![molecular formula C10H17Cl2N3O2S B2533285 [4-(1,1-二氧噻嗪烷-2-基)吡啶-2-基]甲胺;二盐酸盐 CAS No. 2251054-44-9](/img/structure/B2533285.png)
[4-(1,1-二氧噻嗪烷-2-基)吡啶-2-基]甲胺;二盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride is a chemical compound with a complex structure that includes a pyridine ring and a dioxothiazinane moiety
科学研究应用
Chemistry
In chemistry, [4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular processes. Its ability to interact with biological molecules makes it a valuable tool in biochemical assays.
Medicine
In medicine, [4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride has potential applications as a therapeutic agent. Its interactions with specific molecular targets can be exploited to develop new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for various industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of [4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride typically involves multi-step organic synthesis. The process begins with the preparation of the pyridine derivative, followed by the introduction of the dioxothiazinane group. The final step involves the formation of the dihydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can improve the efficiency and yield of the synthesis. Purification steps such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
[4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can introduce various functional groups onto the pyridine ring.
作用机制
The mechanism of action of [4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
相似化合物的比较
Similar Compounds
- [4-(pyridin-2-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
- [4-(pyridin-4-yl)-1,3-thiazol-2-yl]methanamine dihydrochloride
Uniqueness
Compared to similar compounds, [4-(1,1-Dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride has a unique dioxothiazinane moiety, which imparts distinct chemical properties. This uniqueness allows for specific interactions and applications that may not be possible with other compounds.
属性
IUPAC Name |
[4-(1,1-dioxothiazinan-2-yl)pyridin-2-yl]methanamine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S.2ClH/c11-8-9-7-10(3-4-12-9)13-5-1-2-6-16(13,14)15;;/h3-4,7H,1-2,5-6,8,11H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEMPJKMDKILRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCS(=O)(=O)N(C1)C2=CC(=NC=C2)CN.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-isopropyl-1-methyl-1H-imidazole-4-sulfonamide](/img/structure/B2533202.png)

![5-bromo-2-{[1-(3-methoxy-1-methyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2533207.png)
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,4-dimethoxybenzamide](/img/structure/B2533210.png)
![5-amino-N-(3,4-dimethoxyphenyl)-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2533211.png)
![(2Z)-N-acetyl-2-[(4-cyanophenyl)imino]-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2533212.png)

![4-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2533215.png)
![2-({[(3-Chloro-4-ethoxyphenyl)carbonyl]carbamothioyl}amino)benzoic acid](/img/structure/B2533219.png)
![N-(1-(4-ethoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-naphthamide](/img/structure/B2533220.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-8-(3-methylphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2533223.png)
![2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(furan-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2533224.png)
![2-[(5-Methylpyridin-2-yl)oxy]ethanol](/img/structure/B2533225.png)
